Nelutroctiv

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Nelutroctiv, also known as CK-136, is a selective cardiac troponin activator. It has been developed for the treatment of cardiovascular diseases associated with reduced cardiac contractility. This compound is particularly significant for patients with heart failure with reduced ejection fraction, where the contractility of the heart muscle is compromised .

Preparation Methods

The synthesis of Nelutroctiv began with a high-throughput screening that identified a muscle-selective cardiac sarcomere activator. The optimization of drug-like properties led to the replacement of sulfonamide and aniline substituents, resulting in improved pharmacokinetic profiles and reduced potential for human drug-drug interactions . The industrial production methods involve the preparation of a mother liquor by dissolving the compound in dimethyl sulfoxide (DMSO) and further diluting it with polyethylene glycol (PEG300), Tween 80, and deionized water .

Chemical Reactions Analysis

Nelutroctiv undergoes various chemical reactions, including oxidation and substitution. The oxidation of the pyrrolidine core leads to the formation of metabolites M1 and M2 . Common reagents used in these reactions include oxidizing agents and solvents like DMSO. The major products formed from these reactions are the oxidized metabolites, which are crucial for understanding the compound’s pharmacokinetic and pharmacodynamic properties .

Scientific Research Applications

Nelutroctiv has a wide range of scientific research applications. In chemistry, it is used to study the activation of cardiac troponin and its effects on cardiac contractility. In biology and medicine, this compound is being explored as a potential treatment for heart failure with reduced ejection fraction and other cardiovascular conditions where cardiac contractility is reduced . The compound is also being investigated for its potential use in treating congenital heart diseases, such as systemic right ventricle conditions .

Mechanism of Action

Nelutroctiv exerts its effects by selectively activating cardiac troponin, a protein complex involved in the regulation of cardiac muscle contraction. By binding to cardiac troponin, this compound enhances the sensitivity of the cardiac muscle to calcium ions, thereby increasing cardiac contractility without affecting phosphodiesterase-3 activity . This selective activation leads to improved cardiac function in patients with heart failure .

Comparison with Similar Compounds

Nelutroctiv is unique compared to other cardiac sarcomere activators due to its selectivity and favorable pharmacodynamic window. Similar compounds include Omecamtiv Mecarbil and Danicamtiv (myosin activators), Mavacamten, CK-274, and MYK-581 (myosin inhibitors), and AMG 594 (calcium sensitizer) . This compound stands out due to its specific activation of cardiac troponin and its potential for reduced drug-drug interactions .

Properties

CAS No. |

2299177-09-4 |

|---|---|

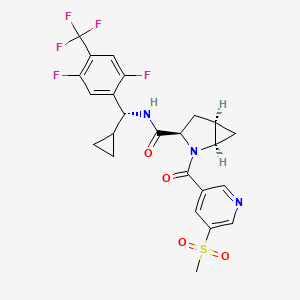

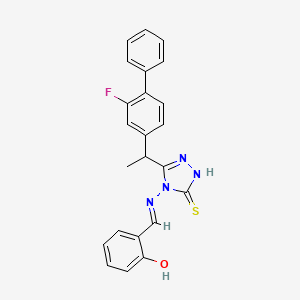

Molecular Formula |

C24H22F5N3O4S |

Molecular Weight |

543.5 g/mol |

IUPAC Name |

(1R,3R,5R)-N-[(R)-cyclopropyl-[2,5-difluoro-4-(trifluoromethyl)phenyl]methyl]-2-(5-methylsulfonylpyridine-3-carbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxamide |

InChI |

InChI=1S/C24H22F5N3O4S/c1-37(35,36)14-4-13(9-30-10-14)23(34)32-19-5-12(19)6-20(32)22(33)31-21(11-2-3-11)15-7-18(26)16(8-17(15)25)24(27,28)29/h4,7-12,19-21H,2-3,5-6H2,1H3,(H,31,33)/t12-,19-,20-,21-/m1/s1 |

InChI Key |

BDIJXTIDFAIBQF-OOCUOIDPSA-N |

Isomeric SMILES |

CS(=O)(=O)C1=CN=CC(=C1)C(=O)N2[C@@H]3C[C@@H]3C[C@@H]2C(=O)N[C@H](C4CC4)C5=CC(=C(C=C5F)C(F)(F)F)F |

Canonical SMILES |

CS(=O)(=O)C1=CN=CC(=C1)C(=O)N2C3CC3CC2C(=O)NC(C4CC4)C5=CC(=C(C=C5F)C(F)(F)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

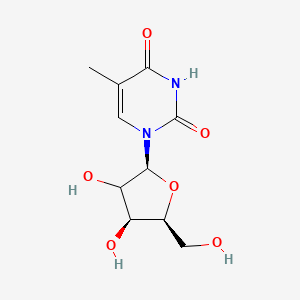

![[(2R,4S,5R)-3,4-diacetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15141914.png)

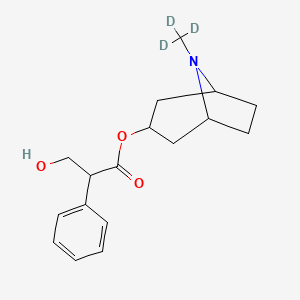

![(Z)-N-[2-[[2-[[(2S)-1-[[(2S)-2-[(2-aminoacetyl)-[(2S)-1-hydroxy-4-methylpentan-2-yl]amino]-4-methylpentanoyl]-(2-aminobutanoyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]dec-4-enamide](/img/structure/B15141939.png)

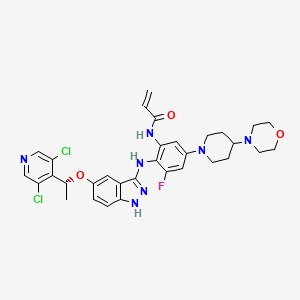

![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[[2-[3-[3,5-di(prop-2-enoyl)-1,3,5-triazinan-1-yl]-3-oxopropyl]sulfanylacetyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B15141965.png)

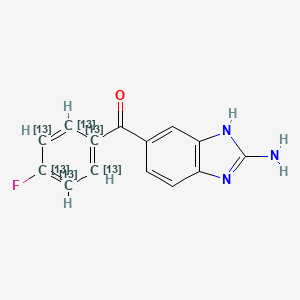

![1-[(2R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15141985.png)